tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-nitrobenzamido substituent at the 4-position of the piperidine ring. The Boc group enhances solubility and stability during synthetic procedures, while the 4-nitrobenzamido moiety contributes to electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. Its applications span kinase inhibitors, antiviral agents, and other therapeutic scaffolds .
Properties
IUPAC Name |
tert-butyl 4-[(4-nitrobenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-13(9-11-19)18-15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLUEUGYFACSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(4-aminobenzamido)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: 4-(4-nitrobenzamido)piperidine-1-carboxylic acid.
Scientific Research Applications
Targeted Protein Degradation
One of the most promising applications of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that recruit E3 ligases to target specific proteins for degradation. The compound serves as a semi-flexible linker, which is crucial for optimizing the three-dimensional orientation of the degrader and enhancing its drug-like properties .
Key Features:
- Linker Properties: The semi-flexible nature allows for better spatial arrangement in ternary complexes.
- Impact on Drug-Like Properties: Rigidity in the linker can improve the pharmacokinetic profile of PROTACs.
Anticancer Activity
Research indicates that derivatives containing piperidine structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, similar piperidine derivatives have shown cytotoxicity comparable to established chemotherapeutics like bleomycin.
Case Study:
A study evaluated the compound's efficacy against FaDu hypopharyngeal tumor cells, revealing dose-dependent cytotoxicity with an IC50 value indicating effective inhibition at nanomolar concentrations. This aligns with findings from other studies on related compounds, supporting its potential as an anticancer agent.
Immunomodulatory Effects
The compound also exhibits potential as an immunotherapeutic agent. Research has shown that piperidine derivatives can enhance immune responses by modulating pathways such as PD-1/PD-L1. In one study, the compound was able to significantly restore immune function in mouse splenocytes exposed to recombinant PD-L1 at low concentrations.
Key Findings:
- Concentration-Dependent Activity: Effective at concentrations as low as 100 nM.
- Mechanism of Action: Inhibition of immune checkpoints enhances T-cell activity against tumor cells.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with structurally similar piperidine-1-carboxylate derivatives, focusing on substituent variations, synthesis strategies, physicochemical properties, and applications.
Structural Analogues and Substituent Variations
The table below highlights key structural analogs and their substituent differences:
Key Observations :
- Electronic Effects: The 4-nitrobenzamido group (target compound) introduces strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitution or coupling reactions compared to electron-donating groups like dimethylamino or methylbenzoyl .
Reactivity Insights :
- The nitro group in the target compound can be reduced to an amine for further functionalization, a feature shared with analogs like tert-Butyl 4-(phenylamino)piperidine-1-carboxylate ().
- Boc deprotection under acidic conditions (e.g., HCl/dioxane) is common across all analogs to generate free piperidine intermediates .
Solubility and Stability:
Biological Activity
tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate is a compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a piperidine core, which is known for its versatility in drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 349.38 g/mol. The compound features a tert-butyl group, a nitrobenzamide moiety, and a piperidine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₅ |
| Molecular Weight | 349.38 g/mol |
| CAS Number | 1300713-12-5 |
| Solubility | Soluble in ethanol |
| Storage Conditions | Keep in a dark place |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various biochemical pathways.
- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain bacterial strains.
Research Findings
Recent studies have focused on the compound's pharmacological properties:
- A study published in bioRxiv explored its efficacy as a cell-permeable probe for various biological applications, demonstrating its ability to penetrate cellular membranes effectively .
- Another investigation highlighted its potential as an anticancer agent, where it was shown to induce apoptosis in cancer cell lines through specific signaling pathways .
Case Studies
-
Anticancer Activity :
- In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptotic pathways, leading to increased cell death.
-
Antimicrobial Effects :
- Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Applications in Drug Development
The unique structural features of this compound make it a valuable intermediate in pharmaceutical synthesis:
- Neurological Disorders : Its derivatives are being explored for treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .
- Custom Synthesis : The compound serves as a building block for synthesizing more complex molecules with targeted biological activities.
Q & A
Q. Q: What are the critical steps in synthesizing tert-butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate, and how can reaction conditions be optimized?
A: The synthesis typically involves coupling 4-nitrobenzoyl chloride with tert-butyl 4-aminopiperidine-1-carboxylate. Key steps include:
- Acylation : Reacting the piperidine amine with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen, using triethylamine as a base to neutralize HCl .
- Oxidation : OXONE (potassium peroxymonosulfate) in water is used to oxidize intermediates, requiring dropwise addition to control exothermicity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential for isolating the product. Adjusting solvent polarity improves yield and purity .
Data Note : Reaction yields often drop below 50% due to competing side reactions (e.g., over-oxidation). Optimizing equivalents of 4-nitrobenzoyl chloride (1.2–1.5 eq.) minimizes byproducts .
Structural Characterization
Q. Q: Which analytical techniques are most reliable for confirming the structure of this compound?
A:
- NMR : Use - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for , 28–30 ppm for ) and the 4-nitrobenzamido moiety (aromatic protons at δ ~8.2 ppm, carbonyl at ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 364.17 (calculated for CHNO). Fragmentation patterns distinguish the nitro group from other substituents .
- X-ray Crystallography : For unambiguous confirmation, SHELX software (SHELXL-2018) refines crystal structures, resolving bond lengths and angles in the piperidine and benzamido groups .
Advanced Tip : Overlapping signals in NMR (e.g., piperidine protons) can be resolved using 2D techniques (COSY, HSQC) .
Safety and Handling
Q. Q: What safety precautions are necessary given limited toxicity data?
A:
- Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity (EU-GHS/CLP). Use PPE (gloves, goggles, fume hood) to prevent exposure .
- Stability : The compound is stable under inert conditions but reacts with strong oxidizers. Store at 2–8°C in amber vials to prevent nitro group degradation .
- Waste Disposal : Incinerate via licensed facilities specializing in nitroaromatic compounds to avoid environmental persistence .
Contradiction Alert : While some SDSs claim "no data available" for chronic toxicity, assume potential mutagenicity due to the nitro group and handle accordingly .
Advanced Mechanistic Studies
Q. Q: How can researchers investigate the reactivity of the nitro group in this compound?
A:
- Reduction Pathways : Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine. Monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals reduction potentials (~-0.8 V vs. Ag/AgCl), correlating with nitro group electron-withdrawing effects .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reaction barriers for nitro group transformations, aiding in designing derivatives .
Data Conflict : Experimental reduction yields (60–70%) often fall short of computational predictions (85–90%), suggesting steric hindrance from the tert-butyl group .
Data Contradictions in Pharmacological Screening
Q. Q: How should researchers address discrepancies in biological activity data?
A:
- Assay Variability : Inconsistent IC values (e.g., kinase inhibition ranging from 10–50 µM) may arise from solvent choice (DMSO vs. PBS). Standardize solvent concentration (<1% DMSO) .
- Metabolic Stability : Conflicting half-life data (e.g., 2h vs. 5h in liver microsomes) require verifying cytochrome P450 isoforms (CYP3A4 vs. CYP2D6) using isoform-specific inhibitors .
- Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate experimental conditions .
Methodological Fix : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target binding .
Stability Under Experimental Conditions
Q. Q: How does the tert-butyl group influence stability during long-term storage or reactions?
A:
- Acid Sensitivity : The tert-butyl carbamate hydrolyzes in strong acids (e.g., TFA), releasing piperidine. Avoid acidic conditions unless intentional deprotection is needed .
- Thermal Stability : TGA analysis shows decomposition >200°C, making the compound suitable for high-temperature reactions (e.g., Suzuki couplings) .
- Light Sensitivity : UV-Vis spectra indicate nitro group photodegradation at λ >300 nm. Use amber glassware for storage .
Advanced Application : The tert-butyl group’s steric bulk can be exploited to modulate crystallinity in X-ray studies, improving diffraction quality .
Methodological Pitfalls in Spectral Analysis
Q. Q: What are common errors in interpreting IR or NMR spectra of this compound?
A:
- IR Misassignment : The carbonyl stretch (~1680 cm) overlaps with amide C=O. Use -NMR to distinguish between carbamate (δ ~155 ppm) and amide (δ ~165 ppm) .
- NMR Solvent Artifacts : Residual DMSO-d (δ 2.5 ppm) can obscure piperidine protons. Use CDCl for clearer spectra .
- NOE Effects : Overlapping signals in NOESY may falsely suggest intramolecular H-bonding. Confirm via variable-temperature NMR .
Comparative Reactivity with Analogues
Q. Q: How does substituting the nitro group (e.g., with fluorine or methyl) alter reactivity?
A:
- Electrophilicity : Nitro > Fluoro > Methyl in SNAr reactions (kinetic studies show = 10:2:1). Use Hammett plots to predict substituent effects .
- Hydrogen Bonding : Nitro groups enhance solubility in polar solvents (logP = 2.1 vs. 2.8 for methyl derivatives), critical for bioavailability assays .
- Synthetic Flexibility : Nitro groups allow sequential reduction and functionalization (e.g., to amines or azo dyes), unlike inert methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
